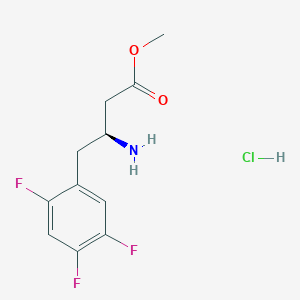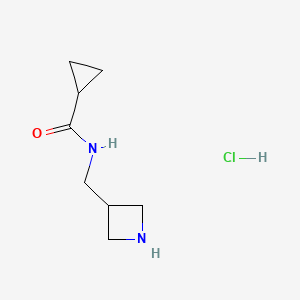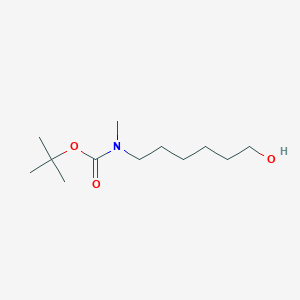
n-Boc 6-(methylamino)hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Boc 6-(methylamino)hexan-1-ol is a chemical compound that belongs to the class of organic compounds known as amino alcohols. It is characterized by the presence of a primary alcohol group, a methylamino group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with hexan-1-ol as the starting material.
Protection of the Alcohol Group: The hydroxyl group of hexan-1-ol is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole to form the corresponding silyl ether.
Introduction of the Methylamino Group: The silyl-protected hexan-1-ol is then reacted with methylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to introduce the methylamino group.
Deprotection of the Alcohol Group: The silyl protecting group is removed using tetra-n-butylammonium fluoride (TBAF) to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also emphasized to minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The Boc protecting group can be removed under acidic conditions to expose the free amine group, which can then undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed:
Oxidation: Hexanal, hexanoic acid.
Reduction: Hexylamine.
Substitution: Free amine derivatives.
Scientific Research Applications
n-Boc 6-(methylamino)hexan-1-ol is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which n-Boc 6-(methylamino)hexan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The Boc-protected amine group can act as a nucleophile, participating in various chemical reactions. The free amine group, once deprotected, can interact with biological targets, such as enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
n-Boc 6-(methylamino)hexan-1-ol is compared with other similar compounds, such as:
n-Boc 6-(ethylamino)hexan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.
n-Boc 6-(propylamino)hexan-1-ol: Similar structure but with a propylamino group.
n-Boc 6-(butylamino)hexan-1-ol: Similar structure but with a butylamino group.
These compounds differ in their alkyl chain length and the nature of the amino group, which can influence their reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-(6-hydroxyhexyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-12(2,3)16-11(15)13(4)9-7-5-6-8-10-14/h14H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXFERRQISNSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
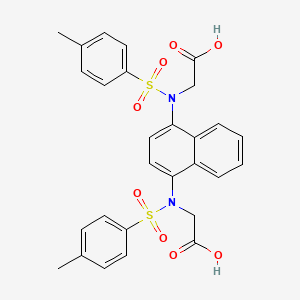

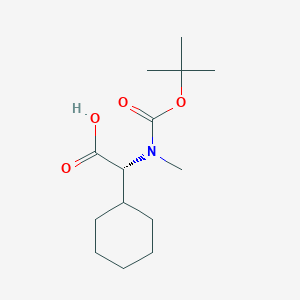
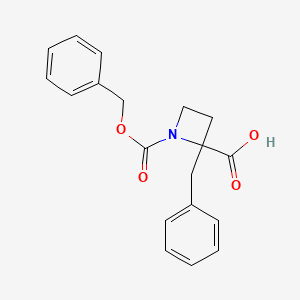

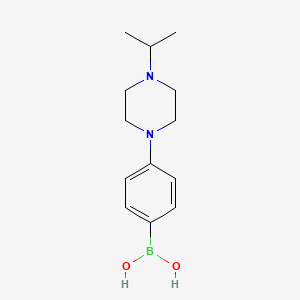
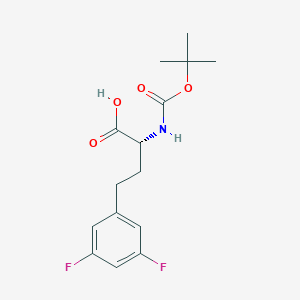
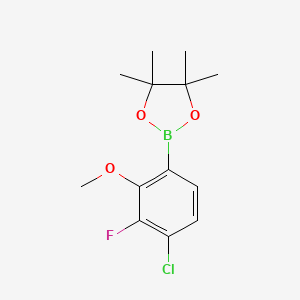
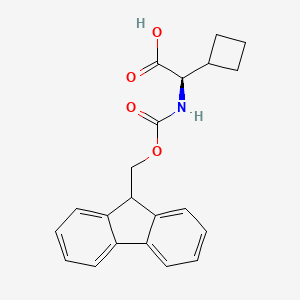
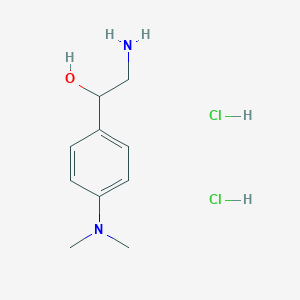
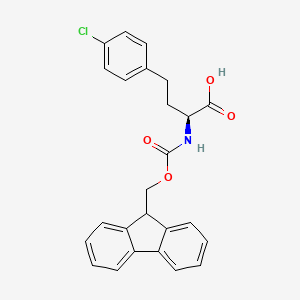
![{1-[(Methylamino)methyl]cyclobutyl}methanol hydrochloride](/img/structure/B8098478.png)
